Dithiodesethylcarbodenafil

Description

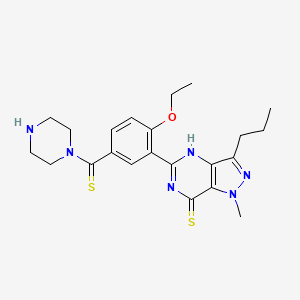

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[2-ethoxy-5-(piperazine-1-carbothioyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6OS2/c1-4-6-16-18-19(27(3)26-16)21(30)25-20(24-18)15-13-14(7-8-17(15)29-5-2)22(31)28-11-9-23-10-12-28/h7-8,13,23H,4-6,9-12H2,1-3H3,(H,24,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNZWMQJHZVNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=S)N4CCNCC4)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610830-81-3 | |

| Record name | Dithiodesethylcarbodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610830813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DITHIODESETHYLCARBODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O465G4R4R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Methodologies for the Detection and Structural Elucidation of Dithiodesethylcarbodenafil

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of individual components from a complex mixture. For a compound like Dithiodesethylcarbodenafil, which may be present in a complex matrix of a dietary supplement, chromatographic separation is an essential first step before detection and identification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of synthetic PDE-5 inhibitors and their analogues due to its high resolution, sensitivity, and reproducibility. nih.govresearchgate.net For the screening and quantification of this compound, reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase.

A typical HPLC system for the analysis of this compound would consist of a C18 column, which provides excellent separation for a wide range of compounds. nih.govekb.eg The mobile phase often comprises a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) buffer, to control the pH and improve peak shape. nih.govekb.eg Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition is varied during the run, can be used to achieve optimal separation.

Detection is most commonly performed using an ultraviolet (UV) detector, as compounds like this compound possess chromophores that absorb light in the UV region. The detection wavelength is typically set around 290 nm for sildenafil (B151) and its analogues. ekb.eg The retention time, the time it takes for the analyte to pass through the column, is a key parameter for initial identification, though it is not conclusive on its own.

Table 1: Illustrative HPLC Parameters for the Analysis of Sildenafil Analogues

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 0.05M Potassium Dihydrogen Phosphate buffer (pH 3.5) (70:30, v/v) with 0.3% Triethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 290 nm |

| Column Temperature | 35°C |

This table provides a general example of HPLC conditions that could be adapted for the analysis of this compound, based on methods developed for sildenafil. ekb.eg

Method validation is a critical aspect of HPLC analysis to ensure the reliability of the results. This involves assessing parameters such as linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.netsemanticscholar.org

When a novel or uncharacterized sildenafil analogue like this compound is detected, its isolation in a pure form is necessary for definitive structural elucidation by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net Semi-preparative HPLC is the method of choice for this purpose, as it allows for the separation and collection of larger quantities of the compound compared to analytical HPLC. nih.govnih.govbrieflands.comspringernature.com

The principles of semi-preparative HPLC are the same as analytical HPLC, but it utilizes columns with a larger internal diameter and stationary phase particles of a slightly larger size to accommodate higher sample loads. The mobile phase composition and gradient profile are often scaled up from an optimized analytical method. A fraction collector is used to collect the eluent containing the peak of interest as it exits the detector. The collected fractions are then evaporated to yield the purified compound.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), serves as a powerful tool for the screening of a wide range of PDE-5 inhibitors and their analogues. nih.govresearchgate.netnih.govfda.govresearchgate.net For a compound to be amenable to GC analysis, it must be volatile and thermally stable. In the case of many sildenafil analogues, a derivatization step, such as trimethylsilylation, is often necessary to increase their volatility and improve their chromatographic behavior. researchgate.net

The separation in GC is achieved on a long, narrow capillary column coated with a stationary phase. The choice of the stationary phase depends on the polarity of the analytes. The oven temperature is programmed to increase during the analysis, which allows for the separation of compounds with a wide range of boiling points. The retention time in GC is a characteristic parameter for a given compound under specific conditions.

Table 2: General GC-MS Parameters for Screening of PDE-5 Inhibitors

| Parameter | Typical Conditions |

|---|---|

| Column | Capillary column (e.g., 15 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 280°C |

| Oven Program | Initial temperature of 150°C, ramped to 300°C |

| Detector | Mass Spectrometer (MS) |

| Derivatization | Trimethylsilylation |

This table presents a general overview of GC-MS conditions that can be adapted for screening this compound after appropriate derivatization. researchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for the initial screening of herbal products and dietary supplements for the presence of undeclared synthetic compounds like this compound. jfda-online.comnih.govsaudijournals.comresearchgate.neticistech.orgnih.govwisc.edulibretexts.orgresearchgate.netbohrium.comsilicycle.com

In TLC, a thin layer of an adsorbent material, typically silica (B1680970) gel, coated on a plate of glass or aluminum serves as the stationary phase. silicycle.com A small amount of the sample extract is spotted at the bottom of the plate, which is then placed in a closed chamber containing a shallow pool of a solvent mixture, the mobile phase. The mobile phase ascends the plate by capillary action, and the components of the sample move up the plate at different rates depending on their affinity for the stationary and mobile phases.

The separation is visualized under UV light, where UV-active compounds appear as dark spots on a fluorescent background. jfda-online.com Further visualization can be achieved by spraying the plate with a chromogenic reagent, such as Dragendorff's reagent, which produces colored spots with certain classes of compounds. saudijournals.com The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated and compared with that of a reference standard for tentative identification. saudijournals.com

Table 3: Example TLC System for Sildenafil Analogues

| Component | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Ethyl acetate (B1210297) : Methanol : Ammonia (8:2:0.2, v/v/v) |

| Visualization | UV light (254 nm), Dragendorff's reagent |

This table provides an example of a TLC system that has been used for the screening of sildenafil and its analogues and could be applied for this compound. saudijournals.com

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of this compound

While mass spectrometry is excellent for determining molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous elucidation of a molecule's chemical structure. mmu.ac.ukcore.ac.ukresearchgate.net NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. researchgate.net For novel sildenafil analogues like this compound, a suite of NMR experiments is essential for definitive structural confirmation. nih.gov

The analysis involves dissolving the isolated compound in a deuterated solvent and placing it in a strong magnetic field. encyclopedia.pub Different nuclei within the molecule resonate at distinct frequencies, producing a spectrum with signals that correspond to each unique atom (primarily ¹H and ¹³C). The chemical shift, signal intensity (integration), and signal splitting (coupling) provide the necessary clues to piece together the molecular puzzle. core.ac.uk

One-Dimensional NMR (¹H-NMR, ¹³C-NMR, DEPT 135) for Sildenafil Analogues

One-dimensional (1D) NMR experiments are the foundation of structural elucidation for sildenafil analogues. jfda-online.comnih.gov

¹H-NMR (Proton NMR): This experiment provides information about the number and type of hydrogen atoms in the molecule. researchgate.net The spectrum for this compound would show characteristic signals for the aromatic protons on the phenyl and pyrazolopyrimidinone (B8486647) rings, the ethoxy group protons, the propyl group protons, and the protons on the piperazine (B1678402) ring. The chemical shifts and coupling patterns are compared to known data for similar structures like sildenafil and dithiodesmethylcarbodenafil (B569050) to assign the different parts of the structure. oup.com

¹³C-NMR (Carbon NMR): This experiment detects the carbon atoms in the molecule, providing a count of the unique carbon environments. The spectrum of this compound would display signals for all 23 of its carbon atoms, including the characteristic carbonyl carbon (C=O) signal at a downfield chemical shift. core.ac.uk

DEPT 135 (Distortionless Enhancement by Polarization Transfer): This is a spectral editing technique that helps differentiate between carbon atoms based on the number of attached protons. mmu.ac.uk In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (those with no attached protons), like the carbonyl carbon, are absent. researchgate.net This information is invaluable for correctly assigning the signals in the ¹³C-NMR spectrum and confirming the presence of methyl, methylene, and methine groups within the this compound structure. core.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties in this compound (based on sildenafil analogues)

| Structural Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 Signal |

|---|---|---|---|

| Pyrazolopyrimidinone Core | 7.0 - 8.5 | 120 - 160 | CH / Quaternary |

| Ethoxy Group (CH₂) | ~4.1 | ~60 | Negative |

| Ethoxy Group (CH₃) | ~1.4 | ~15 | Positive |

| Propyl Group | 0.9 - 2.8 | 10 - 45 | Positive / Negative |

| Piperazine Ring Protons | 2.5 - 3.8 | 45 - 55 | Negative |

| Carbonyl Carbon (C=O) | N/A | ~170 | Absent |

Two-Dimensional NMR (COSY, HMBC, HSQC) for Structural Connectivity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the complete structural elucidation of complex organic molecules like this compound. Unlike one-dimensional NMR, 2D NMR techniques provide correlation data that reveal the connectivity between atoms, allowing for an unambiguous assembly of the molecular structure. epa.gov Key experiments include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). medkoo.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons (¹H) and the carbon atoms (¹³C) they are attached to. epa.govnih.gov For this compound, an HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal, which is invaluable for assigning the carbon skeleton. researchgate.net For instance, the protons of the ethoxy group (-OCH₂CH₃) would show correlations to their directly bonded carbons. The large chemical shift range of ¹³C helps to resolve signals that may overlap in the ¹H spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular fragments by identifying longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). medkoo.comnih.gov This technique reveals connectivity across quaternary carbons (carbons with no attached protons), which are not observed in HSQC spectra. epa.gov For this compound, HMBC would be used to connect the pyrazolopyrimidine core to the substituted phenyl ring and to establish the position of the piperazine-1-carbothioyl group on the phenyl ring.

COSY (Correlation Spectroscopy): The COSY experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule, identifying protons that are on adjacent atoms. medkoo.com This is particularly useful for mapping out the spin systems within the propyl and ethoxy side chains, as well as the connectivity within the piperazine ring of this compound.

The combined data from these 2D NMR experiments allow for the complete and definitive assignment of the ¹H and ¹³C NMR spectra, confirming the precise structural connectivity of this compound. clearsynth.com

Table 1: Illustrative 2D NMR Correlations for this compound Structural Elucidation This table presents hypothetical but expected correlations based on the known structure of this compound and general NMR principles.

| Technique | Type of Correlation | Example Application for this compound Structure |

|---|---|---|

| HSQC | ¹H – ¹³C (one bond) | Correlates protons on the ethoxy group to their directly attached carbon atoms. |

| HMBC | ¹H – ¹³C (multiple bonds) | Shows correlation from the ethoxy protons to the aromatic carbon they are attached to via oxygen. |

| COSY | ¹H – ¹H (through bonds) | Establishes the connectivity between adjacent protons within the propyl chain (-CH₂CH₂CH₃). |

Benchtop NMR Spectroscopy for Rapid Screening Applications

While high-field NMR instruments provide unparalleled detail for structural elucidation, their cost, size, and maintenance requirements limit their use in routine screening. chemicalbook.com Benchtop NMR spectroscopy has emerged as a practical alternative for rapid screening applications. oup.com These compact, cryogen-free instruments are more affordable, portable, and easier to operate, making them suitable for on-site or high-throughput quality control environments. chemicalbook.comnih.gov

For the detection of this compound, a benchtop NMR spectrometer could be employed for preliminary screening of suspect materials. Although the lower field strength results in reduced sensitivity and spectral dispersion compared to high-field systems, it is often sufficient for identifying the presence of major components and for metabolic fingerprinting. nih.gov The ¹H NMR spectrum, while more crowded at lower fields, can still provide a characteristic fingerprint for this compound, allowing for its rapid identification in samples where it is present as a major adulterant. This makes benchtop NMR a valuable tool for initial screening before confirmatory analysis by more sensitive methods. oup.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that different chemical bonds absorb infrared radiation at specific frequencies, which correspond to their vibrational energies. The resulting IR spectrum serves as a molecular fingerprint, providing valuable information about the chemical structure.

The structure of this compound contains several distinct functional groups that would produce characteristic absorption bands in an IR spectrum. Analysis of these bands can confirm the presence of key structural motifs. For example, the presence of two C=S bonds (a thione and a thioamide) is a defining feature of the molecule. Other key groups include the aromatic ring, the piperazine moiety (with an N-H bond), and the ether linkage (C-O-C) of the ethoxy group.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Piperazine) | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C=S (Thione/Thioamide) | Stretch | 1020 - 1250 |

| C-N | Stretch | 1250 - 1350 |

Ultraviolet (UV) Spectroscopy for Preliminary Characterization and Spectral Comparison

Ultraviolet (UV) spectroscopy is a widely used technique for the preliminary detection and quantification of compounds that contain chromophores (light-absorbing groups). The extensive conjugated system of double bonds present in the pyrazolopyrimidine and phenyl rings of this compound makes it a strong absorber of UV radiation, resulting in a characteristic spectrum.

Screening techniques such as high-performance liquid chromatography with a UV detector (HPLC-UV) are commonly employed for the detection of sildenafil analogues in various products. In this setup, the HPLC separates the components of a mixture, and the UV detector measures the absorbance of each component as it elutes from the column. The UV spectrum of an unknown peak can be compared to that of a reference standard for this compound for tentative identification. clearsynth.com While UV spectroscopy is not as specific as mass spectrometry or NMR, its simplicity, sensitivity, and compatibility with liquid chromatography make it an excellent tool for initial screening and routine quality control analysis.

Method Validation and Performance Characteristics for this compound Detection

To ensure that analytical methods for the detection of this compound are reliable and produce accurate results, they must undergo rigorous validation. Key performance characteristics that are assessed include selectivity, specificity, and linearity.

Assessment of Selectivity and Specificity

Selectivity and specificity are critical parameters that define a method's ability to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. For the analysis of this compound, which may be found in complex matrices such as herbal supplements, achieving high selectivity is paramount.

Specificity is typically established through a combination of chromatographic separation and detection techniques. Methods like HPLC or UPLC (ultra-high-performance liquid chromatography) are optimized to separate this compound from other structurally similar analogues (e.g., sildenafil, carbodenafil (B589546), dithiodesmethylcarbodenafil). The use of mass spectrometry (MS) as a detector provides an additional layer of specificity, as the unique mass-to-charge ratio (m/z) of the this compound molecular ion ([M+H]⁺) can be used for its unambiguous identification.

Evaluation of Linearity and Calibration Curve Parameters

Linearity demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical instrument over a defined range. To assess linearity, a series of calibration standards of this compound at different known concentrations are analyzed. The instrument's response is then plotted against the concentration to generate a calibration curve.

For quantitative methods, a linear relationship is desired. The quality of the fit is typically evaluated by the coefficient of determination (r²), with a value greater than 0.99 being indicative of good linearity. Validated methods for related sildenafil analogues have demonstrated excellent linearity with r² values exceeding 0.9960 over specified concentration ranges.

Table 3: Typical Method Validation Parameters for the Analysis of PDE-5 Inhibitor Analogues Data based on reported values for methods used to detect sildenafil and its analogues, illustrating common performance characteristics.

| Parameter | Typical Performance Characteristic |

|---|---|

| Linearity (r²) | ≥ 0.9960 |

| Concentration Range | e.g., 12.5 – 175 µg/mg |

| Accuracy | 88.1% - 119.3% |

| Precision (RSD) | 0.4% - 9.1% |

| Limit of Quantification (LOQ) | < 80 ng/mL |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical figures of merit in validating analytical methods, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound and related phosphodiesterase type 5 (PDE-5) inhibitor analogues, various analytical techniques, primarily based on liquid chromatography coupled with mass spectrometry (LC-MS), are employed to determine these limits.

The LOD is often defined as the smallest quantity of a substance that can be distinguished from a blank with a reasonable certainty, while the LOQ represents the minimum concentration that can be measured with an acceptable level of precision and accuracy. scribd.com Methodologies for calculating LOD and LOQ can vary, but common approaches include using the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or basing the calculation on the standard deviation of the response and the slope of the calibration curve. encyclopedia.pub

In the analysis of illicit PDE-5 inhibitors and their analogues in complex matrices like dietary supplements, achieving low LODs and LOQs is essential for effective screening and confirmation. For instance, in the validation of analytical methods for sildenafil analogues, LODs and LOQs have been reported to be less than 70 ng/mL and 80 ng/mL, respectively. researchgate.net One study developing a liquid chromatography–tandem mass spectrometry (LC-MS/MS) method for 64 illicit compounds, including PDE-5 inhibitors, reported LOQs in the range of 1–10 µg kg⁻¹. nih.govmdpi.com

The table below illustrates typical LOD and LOQ values for approved and unapproved PDE-5 inhibitors using LC-MS-based methods, which would be comparable to the expected limits for this compound analysis.

| Compound | Method | LOD | LOQ |

| Sildenafil Analogue | LC-IT/TOF | <70 ng/mL | 80 ng/mL |

| Tadalafil Analogue | LC-IT/TOF | <70 ng/mL | 80 ng/mL |

| Vardenafil (B611638) Analogue | LC-IT/TOF | <70 ng/mL | 80 ng/mL |

| Various Illicit Compounds | LC-MS/MS | - | 1-10 µg kg⁻¹ |

This table is interactive. Users can sort the data by clicking on the column headers.

Validation of Accuracy and Precision in Analytical Methods

Accuracy and precision are cornerstone parameters in the validation of any analytical method, ensuring the reliability and reproducibility of the results. Accuracy refers to the closeness of a measured value to a standard or known true value, while precision represents the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

According to International Council for Harmonisation (ICH) guidelines, accuracy is typically assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. It is often reported as percent recovery. For PDE-5 inhibitor analogues, accuracy has been demonstrated to range from 88.1% to 119.3%. researchgate.net Another multi-class method for illicit compounds showed accuracy, expressed as recovery, between 78.5% and 114%. nih.govmdpi.com

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability assesses the precision under the same operating conditions over a short interval, whereas intermediate precision examines variations within the same laboratory, such as on different days or with different analysts or equipment. For the analysis of sildenafil, tadalafil, and vardenafil analogues, intra- and inter-day precisions were reported to be within 7.5%. researchgate.net A separate study on 64 illicit compounds found precision, expressed as relative standard deviation (RSD), to be below 9.15%. nih.govmdpi.com

The following table summarizes typical accuracy and precision data from validation studies of analytical methods for PDE-5 inhibitors.

| Parameter | Metric | Typical Value Range |

| Accuracy | Recovery (%) | 88.1% - 119.3% |

| Accuracy | Recovery (%) | 78.5% - 114% |

| Precision | Intra-day RSD (%) | < 7.5% |

| Precision | Inter-day RSD (%) | < 7.5% |

| Precision | Overall RSD (%) | < 9.15% |

This table is interactive. Users can sort the data by clicking on the column headers.

Evaluation of Recovery and Matrix Effects in Complex Matrices

When analyzing compounds like this compound in complex matrices such as dietary supplements, it is crucial to evaluate the extraction recovery and potential matrix effects. Extraction recovery is the percentage of the true amount of an analyte that is recovered by the analytical procedure. The matrix effect refers to the alteration (suppression or enhancement) of the analytical signal of the target analyte due to the presence of co-eluting, interfering substances in the sample matrix. researchgate.net

These parameters are vital for ensuring the accuracy of quantitative analysis. The matrix effect is a significant challenge in LC-MS analysis, where components of the supplement matrix can interfere with the ionization process of the analyte. A quantitative assessment of the matrix effect is often performed by comparing the response of an analyte in a post-extraction spiked sample to that of a pure standard solution. researchgate.net

For sildenafil analogues, recoveries have been reported in the range of 87.3–102.4%. researchgate.net In a broader study of illicit compounds, recovery rates were found to be between 78.5% and 114%. mdpi.com Minimizing matrix effects and achieving high, consistent recovery are goals of method development, often addressed through advanced sample preparation techniques, chromatographic separation, or the use of matrix-matched calibrants.

Considerations for Compound Stability in Analytical Procedures

The stability of an analyte in a given matrix and during the analytical process is a critical factor for obtaining accurate and reliable results. Stability testing ensures that the concentration of the target compound, such as this compound, does not change from the time of sample collection to the final analysis. This involves evaluating the compound's stability under various conditions that it might experience during sample handling, preparation, and storage.

Key stability assessments include:

Freeze-thaw stability: To assess degradation after repeated freezing and thawing cycles.

Short-term stability: To evaluate stability at room temperature for the duration of sample preparation.

Long-term stability: To determine appropriate storage conditions over an extended period.

Stock solution stability: To ensure the integrity of standard solutions used for calibration.

For pharmaceutical compounds, stability-indicating methods are developed, which are validated analytical procedures that can accurately and selectively measure the active ingredient in the presence of its degradation products. tandfonline.com This is often achieved by subjecting the drug to stress conditions like hydrolysis, oxidation, photolysis, and thermal stress to identify potential degradation products and ensure the analytical method can resolve them from the parent compound. tandfonline.com

Screening Strategies for Illicit Compounds in Dietary Supplements

The widespread adulteration of dietary supplements with undeclared synthetic compounds like this compound necessitates robust screening strategies for consumer protection. These strategies are designed to detect a wide range of potential adulterants quickly and effectively.

Targeted and Non-Targeted Screening Approaches

Screening methods for illicit PDE-5 inhibitors and their analogues in dietary supplements can be broadly categorized as targeted and non-targeted.

Targeted screening focuses on detecting known, predefined compounds. This approach typically uses highly sensitive and selective techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com These methods are optimized for the specific chemical properties of a list of target analytes, allowing for reliable identification and quantification. Other common targeted techniques include high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and high-performance thin-layer chromatography (HPTLC). mdpi.comnih.gov

Non-targeted screening , on the other hand, aims to detect any unexpected or unknown compounds in a sample. This is particularly important for identifying novel, unapproved analogues of PDE-5 inhibitors. High-resolution mass spectrometry (HRMS) techniques, such as time-of-flight (TOF) and Orbitrap MS, are powerful tools for non-targeted screening. nih.gov They provide accurate mass measurements of parent and fragment ions, which can be used to elucidate the structures of unknown compounds. mdpi.com

The table below compares common screening techniques used for detecting illicit compounds in dietary supplements.

| Screening Approach | Technique | Advantages | Disadvantages |

| Targeted | HPLC-UV | Cost-effective, widely available | Lower sensitivity and specificity than MS |

| Targeted | HPTLC | Simple, economical for screening | Limited quantitative capability |

| Targeted | LC-MS/MS | High sensitivity and selectivity | Requires knowledge of target compounds |

| Non-Targeted | LC-HRMS (TOF, Orbitrap) | Can detect unknown compounds, structural elucidation | Higher cost, complex data analysis |

This table is interactive. Users can sort the data by clicking on the column headers.

Bioactivity-Based PDE5 Inhibition Assays in Adulterated Products

A significant challenge in screening for adulterants is the constant emergence of new, structurally diverse analogues that may be missed by targeted chemical analyses. Bioactivity-based screening offers a complementary approach by detecting compounds based on their pharmacological mechanism of action rather than their chemical structure. nih.gov

For this compound and related compounds, this involves assays that measure the inhibition of the PDE-5 enzyme. These assays can detect any compound that exhibits PDE-5 inhibitory activity, regardless of whether its chemical structure is known. A common format for these assays involves fluorescence detection, where the enzymatic activity is linked to a measurable fluorescent signal.

The primary advantage of this approach is its broad detection capability. It can identify products containing not only approved PDE-5 inhibitors but also their known and unknown analogues, which all share the same pharmacological target. nih.gov These bioassays are often rapid, capable of analyzing many samples simultaneously, and can serve as an effective preliminary screening tool to identify suspicious products that warrant further chemical analysis for confirmation and structural elucidation. One study demonstrated that a PDE5 inhibition assay could successfully detect 9 different adulterants at concentrations significantly lower than those typically found in adulterated products, with no false positives from unadulterated supplement matrices.

Pharmacological and Toxicological Implications of Dithiodesethylcarbodenafil

Classification as a Phosphodiesterase Type-5 (PDE-5) Inhibitor Analogue

Dithiodesethylcarbodenafil is classified as a phosphodiesterase type-5 (PDE-5) inhibitor analogue. This classification is based on its chemical structure, which is a modification of approved PDE-5 inhibitors such as sildenafil (B151). tandfonline.comresearchgate.net PDE-5 inhibitors are a class of drugs that work by blocking the cGMP-specific phosphodiesterase type 5 enzyme. nih.gov This enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature. By inhibiting PDE-5, these compounds increase the levels of cGMP, leading to smooth muscle relaxation and vasodilation. nih.gov

The structural similarities between this compound and approved PDE-5 inhibitors suggest that it is designed to elicit the same pharmacological response. Analogues like this compound are often synthesized to mimic the effects of the parent drug, sometimes with modifications intended to alter their potency, duration of action, or to evade detection in supplements. researchgate.net

| Category | Description |

|---|---|

| Drug Class | Phosphodiesterase Type-5 (PDE-5) Inhibitor Analogue |

| Primary Mechanism of Action (Presumed) | Inhibition of the cGMP-specific phosphodiesterase type 5 enzyme |

| Expected Physiological Effect | Smooth muscle relaxation and vasodilation |

Potential for Unregulated Pharmacological Activity and Adverse Effects in Vivo

The presence of this compound in unregulated products poses a significant health risk due to its potential for uncontrolled pharmacological activity and a wide range of adverse effects. bohrium.com Because it has not undergone the rigorous safety and efficacy testing required for approved pharmaceuticals, the full extent of its potential harm is unknown. researchgate.net

As a PDE-5 inhibitor analogue, this compound is expected to cause vasodilation, leading to a decrease in blood pressure. nih.gov In individuals with pre-existing cardiovascular conditions, or those taking other medications that affect blood pressure, this can lead to severe hypotension (abnormally low blood pressure), dizziness, syncope (fainting), and in serious cases, cardiovascular collapse. ahajournals.orgyoutube.com A particularly dangerous interaction is with nitrate (B79036) medications, often prescribed for angina, as the combination can lead to a life-threatening drop in blood pressure. nih.gov

| Effect | Potential Implication |

|---|---|

| Vasodilation | Lowering of systemic blood pressure |

| Hypotension | Dizziness, lightheadedness, fainting |

| Interaction with Nitrates | Severe, potentially fatal hypotension |

| Interaction with Alpha-blockers | Increased risk of orthostatic hypotension |

The inhibition of PDE-5 can also affect the visual system, as the enzyme PDE-6, which plays a crucial role in the phototransduction pathway in the retina, can also be inhibited to some extent by these compounds. nih.gov Known ocular side effects of approved PDE-5 inhibitors include changes in color vision (cyanopsia, a bluish tinge to vision), blurred vision, and increased sensitivity to light. nih.govnih.gov More serious, though less common, ocular adverse events have been reported, including non-arteritic anterior ischemic optic neuropathy (NAION), a condition that can lead to permanent vision loss. nih.govaao.org Given that the selectivity of this compound for PDE-5 over PDE-6 is unknown, the risk of these ocular side effects is a significant concern. nih.gov

The lack of clinical studies on this compound means that its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted by the body—is unknown. researchgate.net Factors such as its bioavailability, time to maximum concentration, and half-life are critical for determining a safe and effective dose. Without this information, there is a high risk of overdose, especially when consumed in adulterated products with inconsistent and undeclared dosages. scienceopen.com An overdose can amplify the adverse effects, leading to severe cardiovascular and other systemic complications. researchgate.net The pharmacokinetic profiles of approved PDE-5 inhibitors vary, highlighting that the properties of one cannot be directly assumed for an analogue. nih.govsemanticscholar.org

This compound is likely metabolized by the cytochrome P450 enzyme system in the liver, particularly the CYP3A4 isoenzyme, similar to other PDE-5 inhibitors. nih.govnih.gov This creates a high potential for drug-drug interactions. Co-administration with potent inhibitors of CYP3A4 (e.g., certain antibiotics, antifungals, and protease inhibitors) could significantly increase the concentration of this compound in the blood, elevating the risk of adverse effects. ahajournals.orgresearchgate.net Conversely, inducers of CYP3A4 could decrease its concentration, leading to a lack of efficacy. The potential for such interactions in an unregulated substance is a major public health concern. researchgate.net

Preclinical Research Methodologies Relevant to PDE-5 Inhibitor Analogues

The evaluation of novel PDE-5 inhibitor analogues like this compound would typically involve a range of preclinical research methodologies to characterize their pharmacological and toxicological properties before any human trials. These studies are essential for establishing a preliminary safety and efficacy profile.

Initial in vitro studies would be conducted to determine the compound's inhibitory activity against the PDE-5 enzyme and its selectivity against other PDE isoforms, such as PDE-6. core.ac.uk These assays help to understand the potency and potential for off-target effects.

Animal models are then used to assess the in vivo effects of the compound. mdpi.com These studies can evaluate the drug's impact on various organ systems, including the cardiovascular and ocular systems. fda.govnih.gov Pharmacokinetic studies in animal models are also crucial for understanding the absorption, distribution, metabolism, and excretion of the new chemical entity. mdpi.com Toxicological studies in animals are performed to identify potential target organs for toxicity and to determine a safe starting dose for potential clinical trials. fda.gov

A variety of analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are used to detect and quantify the compound and its metabolites in biological samples. nih.govnih.gov These methods are also employed by regulatory agencies to screen for the presence of unapproved analogues in dietary supplements. nih.govnih.gov

| Methodology | Purpose |

|---|---|

| In Vitro Enzyme Inhibition Assays | Determine potency and selectivity for PDE-5 over other PDE isoforms. |

| Animal Models (e.g., rats, rabbits) | Evaluate in vivo efficacy, cardiovascular effects, and ocular toxicity. |

| Pharmacokinetic Studies in Animals | Characterize absorption, distribution, metabolism, and excretion (ADME). |

| Toxicology Studies | Identify potential toxicity and establish a safety profile. |

| Analytical Chemistry (HPLC, MS) | Detect and quantify the compound and its metabolites in various matrices. |

In Vitro Studies on PDE-5 Inhibitory Potential and Selectivity

In vitro studies are fundamental in characterizing the pharmacological profile of new chemical entities like this compound. These laboratory-based assays determine a compound's potential to inhibit phosphodiesterase type 5 (PDE-5), the enzyme targeted by approved erectile dysfunction medications. The primary measure of this inhibitory potential is the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a substance needed to inhibit 50% of the enzyme's activity. For sildenafil analogues, IC₅₀ values can range significantly, from 423 nM down to 0.05 nM, demonstrating a wide spectrum of potency. researchgate.net

Selectivity is another crucial parameter assessed in these studies. It refers to the compound's ability to inhibit PDE-5 preferentially over other PDE isoenzymes (PDE-1 through PDE-11), which are distributed throughout the body and regulate various physiological processes. Poor selectivity can lead to unintended side effects. For instance, inhibition of PDE-6, found in retinal photoreceptors, is associated with visual disturbances. ajprd.comnih.gov Most PDE-5 selective inhibitors are also effective PDE-6 inhibitors. nih.gov Vardenafil (B611638), for example, is a potent PDE-5 inhibitor (Kᵢ = 0.2 nM) and the most potent PDE-6 inhibitor tested in one study (Kᵢ = 0.7 nM). nih.gov Conversely, a high selectivity for PDE-5 over PDE-6, as seen with tadalafil, is a desirable trait in drug development to minimize visual side effects. nih.gov

The inhibitory potential of this compound and its selectivity profile against the various PDE isoenzymes would be determined using similar in vitro methodologies.

Table 1: Comparative PDE Inhibition of Selected Compounds Note: Data for this compound is not publicly available and is presented here for illustrative purposes based on typical analogue studies.

| Compound | Target PDE | Inhibition Constant (Kᵢ or IC₅₀) | Selectivity Profile |

| Sildenafil | PDE-5 | ~1-5 nM | Moderate selectivity against PDE-6 |

| Vardenafil | PDE-5 | ~0.2 nM | Potent inhibitor of PDE-6 (~0.7 nM Kᵢ) |

| Tadalafil | PDE-5 | ~1-5 nM | High selectivity against PDE-6 |

| This compound | PDE-5 | Undetermined | Undetermined |

Methodologies for Investigating Metabolic Fate (e.g., Thiol Metabolism, Indole-Related Compound Studies)

Investigating the metabolic fate of a novel compound like this compound involves a multi-faceted approach to understand how it is absorbed, distributed, metabolized, and excreted (ADME). Given its structure as a dithio-analogue, specific attention would be paid to thiol metabolism and the biotransformation of its indole-like core.

Thiol Metabolism: The "dithio" prefix in this compound suggests the presence of sulfur-containing functional groups. Biothiols are known to be efficient antioxidants that can undergo one-electron oxidation to form thiyl radicals. nih.gov The metabolic pathways of such compounds are crucial as the resulting metabolites can have their own biological activity or toxicity. Under physiological conditions, these radicals can react with thiolate anions to form disulfides. nih.gov Methodologies to study this include:

In Vitro Assays: Using human liver microsomes (HLM) or specific cytochrome P450 (P450) isoenzyme-transfected cell lines to identify the enzymes responsible for oxidation and other transformations. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This analytical technique is used to separate, identify, and quantify the parent compound and its metabolites in biological samples (e.g., plasma, urine) after incubation in the in vitro systems. nih.gov

Indole-Related Compound Studies: The core structure of sildenafil and its analogues is related to indole. Indole and its derivatives, often produced from tryptophan by gut microbiota, undergo significant metabolism in the liver. nih.govresearchgate.netfrontiersin.org Key metabolic steps include oxidation by microsomal CYP450 isozymes (particularly CYP2E1 and CYP2A6) to form hydroxylated metabolites, which can then be conjugated (e.g., sulfation to form indoxyl sulfate) for excretion. frontiersin.org The methodologies to investigate this include:

Toxicometabolomics: An approach that analyzes the pattern of small molecules in a biological system following exposure to the compound. This can identify new drug metabolites and perturbed biochemical pathways. nih.gov

Pathway Analysis: Using software tools to analyze metabolomics data and identify which metabolic pathways (e.g., tryptophan metabolism, fatty acid metabolism) are significantly altered by the compound's presence. mdpi.com

General Considerations for Preclinical Study Design in Analogue Assessment

The preclinical safety evaluation for a novel analogue is a structured process guided by regulatory frameworks to assess its safety before any human trials. fda.govyoutube.com For an unapproved analogue like this compound, a hypothetical preclinical development would follow established principles.

Key considerations include:

Species Selection: Toxicity studies are typically conducted in at least two mammalian species, one rodent and one non-rodent. fda.gov The relevance of the animal model, including metabolic similarities to humans, is a critical factor. nih.gov

Study Duration: The length of the studies should correspond to the intended duration of clinical use. nih.gov For chronically used drugs, studies can last up to 9 months or longer. fda.gov

Route of Administration: Nonclinical studies should utilize a route of administration that mimics the intended human use as closely as possible. fda.govnih.gov

Toxicity Parameters: A comprehensive set of parameters is evaluated, including clinical signs, body weight, food consumption, clinical pathology (blood and urine analysis), organ weights, and detailed gross and histopathological examination of tissues. fda.gov

Pharmacokinetics: These studies measure the absorption, distribution, metabolism, and excretion (ADME) of the drug to understand its systemic exposure (Cmax and AUC) at different dose levels. nih.gov This data is essential for correlating exposure levels with toxicological findings and establishing a safety margin. nih.gov

Challenges in Toxicity Assessment of Novel Unapproved Analogues

Assessing the toxicity of novel, unapproved analogues such as this compound presents significant challenges for regulators and public health officials. nih.govresearchgate.net These compounds are often discovered as undeclared ingredients in dietary supplements, meaning they have not undergone any formal safety evaluation. researchgate.netnih.gov

The primary challenges include:

Lack of Efficacy and Safety Data: Most analogues are essentially experimental drugs with no established efficacy or safety profile. researchgate.net Their pharmacological effects, metabolic pathways, and potential for long-term toxicity are unknown. researchgate.net

Altered Pharmacological Profiles: Minor structural modifications to a parent compound can dramatically alter its potency, selectivity, and pharmacokinetic properties. researchgate.net This makes it impossible to simply extrapolate the safety profile of the approved drug (e.g., sildenafil) to the new analogue.

Uncontrolled Dosage: When present as undeclared adulterants, the dosage of these analogues is uncontrolled and unknown to the consumer, increasing the risk of overdose or adverse events. researchgate.net

Potential for Serious Adverse Effects: The presence of unapproved pharmaceutical ingredients in supplements can cause serious adverse health effects due to misuse, interaction with other medications (like nitrates), or underlying health conditions. nih.govresearchgate.net

Difficulty in Identification: The constant emergence of new analogues with diverse structures requires sophisticated and continuously updated analytical methods for detection by regulatory agencies. researchgate.net

The clandestine nature of these compounds means that by the time they are identified, consumers may have already been exposed to a substance with a completely uncharacterized risk profile. researchgate.net

Structure Activity Relationship Sar Studies of Dithiodesethylcarbodenafil Within the Sildenafil Analogue Class

Comparative Structural Analysis with Dithiodesmethylcarbodenafil (B569050) and Other Carbodenafil (B589546) Derivatives

Dithiodesethylcarbodenafil is structurally similar to sildenafil (B151) but with two significant modifications that define it as a dithio-carbodenafil derivative. Firstly, the carbonyl group of the pyrimidinone ring and the carbonyl group of the piperazine (B1678402) side chain are both replaced by thiocarbonyl groups. Secondly, the N-methyl group on the piperazine ring of sildenafil is absent.

The primary structural difference between this compound and its close relative, Dithiodesmethylcarbodenafil, lies in the piperazine moiety. This compound is characterized by a piperazine ring without a substituent at the N-4 position (a des-ethyl modification from a presumed ethyl-containing precursor), whereas Dithiodesmethylcarbodenafil features a methyl group at this position researchgate.netresearchgate.net.

Other related carbodenafil derivatives that have been identified include Dithiopropylcarbodenafil, which has an N-propyl group on the piperazine ring nih.gov. These compounds share a common skeletal framework but differ in the alkyl substitution on the piperazine ring, allowing for a direct assessment of how the size and nature of this substituent affect activity researchgate.net. The ultraviolet (UV) spectra of these dithio-analogues are typically similar, though their retention times in high-performance liquid chromatography (HPLC) differ nih.gov.

| Compound Name | Core Structure Modification (vs. Sildenafil) | Piperazine Ring N-4 Substituent |

|---|---|---|

| Sildenafil | Standard (Carbonyl groups) | Methyl (-CH3) |

| Dithiodesmethylcarbodenafil | Thiocarbonyl groups replace carbonyls | Methyl (-CH3) |

| This compound | Thiocarbonyl groups replace carbonyls | Hydrogen (-H) |

| Dithiopropylcarbodenafil | Thiocarbonyl groups replace carbonyls | Propyl (-CH2CH2CH3) |

Impact of Piperazine Ring Substitutions on Analogous Structures and Their Biological Activity

The piperazine ring is a critical component of the sildenafil pharmacophore, and modifications to its N-4 substituent have a pronounced effect on biological activity. Research into novel sildenafil analogues has demonstrated that various substitutions at this position can modulate potency for PDE-5 inhibition nih.gov.

In one study, a series of analogues with different N-4-substituted piperazines were synthesized and evaluated. The findings indicated that several of these new compounds exhibited IC50 values (a measure of inhibitory concentration) in the nanomolar range, similar to sildenafil itself. Specifically, compounds with certain aromatic or alkyl substitutions were found to be as potent as sildenafil in inhibiting PDE-5 in isolated rabbit corpus cavernosum and aorta nih.gov. The introduction of more lipophilic groups at this position was suggested as a potential strategy for developing new, potent sildenafil analogues nih.gov. These studies underscore that the N-4 position of the piperazine ring is a key site for molecular modification to fine-tune the pharmacological profile of sildenafil derivatives.

| Compound ID (from study) | N-4 Piperazine Substituent | Potency (pEC50 in Corpus Cavernosum) | Potency (pEC50 in Aorta) |

|---|---|---|---|

| Sildenafil | Methyl | 7.13 ± 0.08 | 7.31 ± 0.08 |

| 6f | 4-Fluorophenyl | 7.20 ± 0.09 | 7.01 ± 0.05 |

| 6r | (N-acetic acid)-ethylenediamine | 6.61 ± 0.04 | 7.30 ± 0.08 |

| 6u | N-phenylethylenediamine | 6.83 ± 0.05 | 7.31 ± 0.07 |

Elucidation of Key Structural Features Contributing to PDE-5 Inhibition Activity

The inhibitory activity of sildenafil and its analogues against PDE-5 is dependent on their ability to mimic the structure of the natural substrate, cyclic guanosine (B1672433) monophosphate (cGMP), and bind to the enzyme's active site. Several key structural interactions are crucial for this binding and subsequent inhibition nih.gov.

Pyrazolopyrimidinone (B8486647) Core : This fused ring system is a cornerstone of the sildenafil structure, acting as a mimic of the guanine base of cGMP.

Hydrogen Bonding : The structure forms a critical hydrogen bond with an invariant glutamine residue (Gln817 in PDE5A) within the active site, anchoring the inhibitor in the correct orientation nih.gov.

Hydrophobic Interactions : The ethoxyphenyl group fits into a small hydrophobic pocket within the enzyme. The propyl group attached to the pyrazolopyrimidinone core also contributes to hydrophobic binding.

Pi-Stacking : The pyrazolopyrimidinone ring system engages in favorable stacking interactions with the aromatic ring of a phenylalanine residue (Phe820) in the active site nih.gov.

H-Loop Interaction : The sulfonamide moiety of sildenafil (or the analogous carbonothioylpiperazine group in this compound) interacts with the enzyme's H-loop, a flexible region that can adopt different conformations upon inhibitor binding. This interaction is important for inhibitor affinity and selectivity nih.govscilit.com.

The replacement of carbonyl groups with thiocarbonyls in dithio-analogues like this compound alters the electronic properties and hydrogen-bonding capabilities of the molecule, which can influence binding affinity and selectivity for PDE-5 compared to other PDE isoforms.

Stereochemical Considerations in Sildenafil Analogues and Their Pharmacological Relevance

Stereochemistry plays a pivotal role in the pharmacological activity of many drugs, as stereoisomers can exhibit different binding affinities, efficacies, and metabolic fates. While the core structure of sildenafil is achiral, the introduction of substituents on the piperazine ring or elsewhere can create chiral centers, leading to the possibility of enantiomers or diastereomers.

For this compound and its close analogues, specific research on the synthesis and differential biological activity of their potential stereoisomers is not extensively detailed in the scientific literature. However, the principle remains highly relevant. In other classes of pharmacologically active piperazine derivatives, enantiomers have been shown to possess significantly different affinities and selectivities for their biological targets nih.gov. Therefore, it is plausible that if chiral centers were introduced into sildenafil analogues, the stereochemistry could have a substantial impact on their interaction with the PDE-5 active site. A full pharmacological characterization of any chiral analogue would require the separation and individual testing of its stereoisomers.

Forensic Science and Regulatory Control of Dithiodesethylcarbodenafil Adulteration

Surveillance and Monitoring of Illicit Substances in the Global Market

The global market for dietary supplements is vast and complex, making it a fertile ground for the introduction of illicit substances like Dithiodesethylcarbodenafil. Surveillance and monitoring are critical first lines of defense in identifying and intercepting these adulterated products.

International organizations and national regulatory agencies are increasingly collaborating to monitor the spread of toxic adulterants in the drug supply. itad.org The United Nations Office on Drugs and Crime (UNODC) operates a Drugs Monitoring Platform, a multi-source system for collecting and sharing data on drug trafficking trends, which aids in the early warning of new psychoactive substances and adulterants. unodc.orgunodc.org

In addition to governmental efforts, the rise of social media has provided a new avenue for surveillance. Researchers are exploring the use of social media platforms to track trends in illicit drug use, offering a more dynamic and real-time understanding of the market. nih.gov However, the sheer volume of data and the need for sophisticated algorithms to isolate relevant information present significant challenges. nih.gov

Sentinel surveillance networks, which have been developed in various countries, offer a more structured approach to monitoring changes in addiction patterns and illicit drug use. nih.gov These networks often involve collaboration between hospital emergency departments, community pharmacists, and drug users themselves to gather real-time data. nih.gov

Contributions of Forensic Drug Testing Laboratories to Adulterant Identification

Forensic drug testing laboratories are at the forefront of identifying this compound and other illicit adulterants in consumer products. These laboratories employ a range of sophisticated analytical techniques to detect and characterize these hidden ingredients. nih.gov

Common screening techniques for identifying sildenafil (B151) analogues include:

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) researchgate.net

Ultra-High Performance Liquid Chromatography with Ultraviolet Detection (UPLC-UV) researchgate.net

Thin-Layer Chromatography with Ultraviolet Detection (TLC-UV) researchgate.net

For more definitive structural elucidation, forensic scientists rely on advanced methods such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy researchgate.net

High-Resolution Mass Spectrometry (HRMS) researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR) researchgate.net

These analytical methods are crucial for unambiguously identifying and quantifying the presence of adulterants, providing the necessary evidence for regulatory action and criminal prosecution. ous-research.no The continuous development of new and improved analytical techniques is essential to keep pace with the ever-evolving landscape of illicitly manufactured compounds. core.ac.uk

International Collaborations for Adulterant Monitoring and Data Exchange (e.g., International Toxic Adulterant Database - ITAD)

Given the global nature of the dietary supplement market, international collaboration is paramount in monitoring and controlling the spread of adulterants like this compound. A key initiative in this area is the International Toxic Adulterant Database (ITAD). itad.org

Established by the Colombo Plan, ITAD was created to monitor the international spread and extent of toxic adulterating substances in the drug supply. itad.org Forensic drug testing laboratories from participating countries submit scientific data from their casework, which is then compiled into a master database. itad.org This database documents the prevalence and public health risks associated with various toxic adulterants. itad.org

The information shared through ITAD and similar platforms provides several benefits:

Early Warning System: It serves as a global public health early warning system for the emergence of new toxic adulterants. itad.org

Enhanced Awareness: It helps laboratories become aware of possible new adulterants in seized drug materials. itad.org

Criminal Investigations: Information on the patterns of toxic adulterants can aid criminal investigations by helping to trace the geographical origin of the drugs. cfsre.org

Improved Medical Response: Data on adulterants can assist healthcare professionals in managing acute intoxications. cfsre.org

The 3rd International Symposium of Forensic Drug Testing Lab Directors, held in 2022, highlighted the ongoing importance of such collaborations in addressing the threats posed by toxic adulterants in the global drug supply. cfsre.org

Regulatory Frameworks and Public Health Policies for Dietary Supplements

In the United States, the Dietary Supplement Health and Education Act of 1994 (DSHEA) established the primary regulatory framework for dietary supplements. nih.govresearchgate.net Under DSHEA, dietary supplements are regulated as a category of food and are not subject to the premarket safety and effectiveness testing required for pharmaceutical drugs. nih.gov This regulatory landscape presents both opportunities and challenges in the fight against adulteration.

Compliance with Good Manufacturing Practices (GMPs) for Dietary Supplements

To ensure the quality and safety of dietary supplements, the U.S. Food and Drug Administration (FDA) has established Current Good Manufacturing Practices (cGMPs) under 21 CFR Part 111. asifood.comecfr.gov These regulations set forth the standards for manufacturing, processing, packing, labeling, and holding dietary supplements. asifood.com Adherence to GMPs is crucial for preventing adulteration and ensuring that products consistently meet established specifications for identity, purity, strength, and composition. ecfr.govrobinsonpharma.com

Key components of GMPs for dietary supplements include:

Personnel: Qualified employees and supervisors are required for all stages of the manufacturing process. ecfr.gov

Physical Plant: The facility must be maintained in a clean and sanitary condition, with procedures for pest control. ecfr.gov

Equipment and Utensils: All equipment must be properly calibrated, maintained, and sanitized. ecfr.gov

Quality Control: A robust quality control system must be in place to ensure product quality at every stage. robinsonpharma.com

Record-Keeping: Comprehensive records of all manufacturing and testing processes must be maintained. crnusa.org

Regular GMP audits are essential to verify compliance and identify any potential issues that could lead to adulteration. robinsonpharma.com

Importance of Supplier Qualification and Certificate of Analysis (CoA) Verification in Raw Material Control

A critical aspect of preventing adulteration is the rigorous control of raw materials. This begins with a thorough supplier qualification program. certified-laboratories.comeasconsultinggroup.com Manufacturers are required to qualify their suppliers before relying on their Certificate of Analysis (CoA). certified-laboratories.comeasconsultinggroup.com A CoA is a document that verifies a specific batch of a product has been tested and meets predetermined quality specifications. superiorsupplementmfg.com

A comprehensive supplier qualification program typically involves:

Supplier Documentation Audit: Reviewing the supplier's quality management system and compliance with cGMPs. easconsultinggroup.comnutraceuticalsworld.com

Risk Assessment: Evaluating the risks associated with the supplier and the materials they provide. usp.org

CoA Confirmation Testing: Conducting in-house or third-party testing to verify the accuracy of the supplier's CoA. certified-laboratories.comnutraceuticalsworld.com

On-site Audits: Conducting physical inspections of the supplier's facilities. nutraceuticalsworld.com

Periodic Re-qualification: Regularly re-evaluating suppliers to ensure ongoing compliance. easconsultinggroup.comnutraceuticalsworld.com

By implementing a robust supplier qualification program, manufacturers can significantly reduce the risk of receiving adulterated raw materials.

Strategies for Curbing Widespread Adulteration and Safeguarding Public Health

Combating the widespread adulteration of dietary supplements with compounds like this compound requires a multi-faceted approach involving regulatory agencies, industry stakeholders, and consumers.

Regulatory Strategies:

Post-Market Surveillance: The FDA relies on post-market surveillance, including reviewing adverse event reports, consumer complaints, and inspecting manufacturing facilities, to identify unsafe or adulterated products. nih.gov

Enforcement Actions: When adulterated products are identified, the FDA has the authority to seize and destroy the products, impose fines, and even pursue criminal charges. crnusa.org

New Dietary Ingredient (NDI) Notifications: For any new dietary ingredient introduced to the market after 1994, manufacturers are required to submit a notification to the FDA with evidence that the ingredient is reasonably expected to be safe. crnusa.orgfda.gov

Industry Best Practices:

Third-Party Certification: Seeking certification from independent organizations like USP can provide an additional layer of assurance regarding product quality and integrity. usp.org

Transparency and Traceability: Implementing systems that allow for the full traceability of ingredients from source to finished product can help identify and isolate any potential contamination or adulteration. crnusa.org

Consumer Awareness:

Be Wary of "Too Good to Be True" Claims: Consumers should be skeptical of products that promise rapid and dramatic results, as these are more likely to be adulterated. usp.org

Consult with Healthcare Providers: It is important for consumers to discuss the use of any dietary supplements with their healthcare provider, especially if they are taking other medications. usp.org

Report Adverse Events: Consumers and healthcare professionals are encouraged to report any adverse effects from dietary supplements to the FDA. core.ac.uk

By working together, these strategies can help to curb the prevalence of adulterated products and safeguard the health of the public.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.